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molecular formula C7H5F3N2O3 B1305693 2-Nitro-4-(trifluoromethoxy)aniline CAS No. 2267-23-4

2-Nitro-4-(trifluoromethoxy)aniline

Cat. No. B1305693
M. Wt: 222.12 g/mol
InChI Key: YCGFVAPIBALHRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07868037B2

Procedure details

To a suspension of t-BuONO (8.01 mL, 67.5 mmol) and CuCl2 (7.26 g, 54 mmol) in acetonitrile (50 mL), at 61° C. with gentle stirring, is added 2-nitro-4-trifluoromethoxyaniline (10.0 g, 45.0 mmol) portionwise. The mixture is stirred at this temperature for 2 h after the addition. The solvent is removed on a rotorvap and the residue is treated with HCl (6 N, 200 mL), and extracted with dichloromethane (3×100 mL). The extracts are combined, dried over anhydrous Na2SO4, and passed through a short silica gel pad. The solvent is removed and the residue is added to a suspension of benzyl cyanoacetate (7.88 g, 45 mmol) and K2CO3 (12.42 g, 90 mmol) in DMF (100 mL). This mixture is then stirred at 45° C. overnight and poured into ice-water (700 mL), and extracted with dichloromethane (3×100 mL). The organics are dried over anhydrous Na2SO4 and again passed through a short silica gel pad, eluting with ethyl acetate. The solvent is then replaced with EtOH (160 mL), acetic acid (16 mL) and water (16 mL), and the reaction mixture is hydrogenated over 5% Pd/C (2.80 g) at 50 psi overnight. The mixture is filtered over Celite and the volatiles are removed in vacuo. The residue is dissolved in dichloromethane (200 mL), washed with Na2CO3 (2 M, 2×50 mL), water (2×50 mL), brine (50 mL) and dried over anhydrous Na2SO4. The crude product, obtained after the removal of the solvent, is chromatographed (silica gel, DCM/Hexanes, 1/1) to provide 6-trifluoromethoxyindole (5.70 g, 63% based on 2-nitro-4-trifluoromethoxyaniline).
[Compound]
Name
CuCl2
Quantity
7.26 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
7.88 g
Type
reactant
Reaction Step Three
Name
Quantity
12.42 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
700 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[C:9]([O:11][C:12]([F:15])([F:14])[F:13])[CH:8]=[CH:7][C:5]=1N)([O-])=O.[C:16]([CH2:18]C(OCC1C=CC=CC=1)=O)#N.C([O-])([O-])=O.[K+].[K+]>C(#N)C.CN(C=O)C>[F:13][C:12]([F:15])([F:14])[O:11][C:9]1[CH:10]=[C:4]2[C:5]([CH:16]=[CH:18][NH:1]2)=[CH:7][CH:8]=1 |f:2.3.4|

Inputs

Step One
Name
CuCl2
Quantity
7.26 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC(=C1)OC(F)(F)F
Step Three
Name
Quantity
7.88 g
Type
reactant
Smiles
C(#N)CC(=O)OCC1=CC=CC=C1
Name
Quantity
12.42 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
ice water
Quantity
700 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred at this temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after the addition
CUSTOM
Type
CUSTOM
Details
The solvent is removed on a rotorvap
ADDITION
Type
ADDITION
Details
the residue is treated with HCl (6 N, 200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent is removed
STIRRING
Type
STIRRING
Details
This mixture is then stirred at 45° C. overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics are dried over anhydrous Na2SO4
WASH
Type
WASH
Details
eluting with ethyl acetate
CUSTOM
Type
CUSTOM
Details
is hydrogenated over 5% Pd/C (2.80 g) at 50 psi overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture is filtered over Celite
CUSTOM
Type
CUSTOM
Details
the volatiles are removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in dichloromethane (200 mL)
WASH
Type
WASH
Details
washed with Na2CO3 (2 M, 2×50 mL), water (2×50 mL), brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The crude product, obtained
CUSTOM
Type
CUSTOM
Details
after the removal of the solvent
CUSTOM
Type
CUSTOM
Details
is chromatographed (silica gel, DCM/Hexanes, 1/1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(OC1=CC=C2C=CNC2=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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